molecular formula C28H30N4OS2 B11082711 N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11082711
M. Wt: 502.7 g/mol
InChI Key: ZQYXSEPZTAFHPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of mesityl and sulfanyl groups. One common synthetic route involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized to produce the triazole ring. Subsequent reactions with mesityl chloride and 4-methylphenylsulfanyl chloride introduce the mesityl and sulfanyl groups, respectively .

Chemical Reactions Analysis

N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The mesityl and sulfanyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be compared with other triazole-containing compounds, such as:

These comparisons highlight the unique features of this compound, particularly its specific functional groups and their impact on its reactivity and applications.

Properties

Molecular Formula

C28H30N4OS2

Molecular Weight

502.7 g/mol

IUPAC Name

2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C28H30N4OS2/c1-18-9-11-24(12-10-18)34-16-25-30-31-28(32(25)23-8-6-7-19(2)15-23)35-17-26(33)29-27-21(4)13-20(3)14-22(27)5/h6-15H,16-17H2,1-5H3,(H,29,33)

InChI Key

ZQYXSEPZTAFHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C

Origin of Product

United States

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